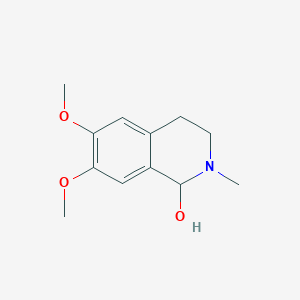
6,7-Dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,7-Dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-ol is a chemical compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by the presence of two methoxy groups at the 6 and 7 positions, a methyl group at the 2 position, and a hydroxyl group at the 1 position of the tetrahydroisoquinoline ring. It is an important intermediate in the synthesis of various biologically active molecules and has applications in medicinal chemistry and drug development.
Vorbereitungsmethoden
The synthesis of 6,7-Dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-ol can be achieved through several synthetic routes. One common method involves the Petasis reaction followed by Pomeranz–Fritsch–Bobbitt cyclization . This method provides a convenient and efficient way to obtain the desired compound with high diastereoselectivity.
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Analyse Chemischer Reaktionen
6,7-Dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride.
For example, oxidation of the hydroxyl group can lead to the formation of the corresponding ketone, while reduction of the methoxy groups can yield the corresponding hydroxyl derivatives. Substitution reactions can occur at the methoxy or methyl positions, leading to the formation of various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
6,7-Dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-ol has a wide range of applications in scientific research. In chemistry, it serves as a valuable intermediate in the synthesis of more complex isoquinoline derivatives . In biology and medicine, it has been studied for its potential therapeutic effects, including its role as an inhibitor of certain enzymes and its potential use in the treatment of diseases such as Parkinson’s disease .
In the pharmaceutical industry, this compound is used in the development of new drugs and as a building block for the synthesis of bioactive molecules. Its unique structure and reactivity make it a versatile compound for various research applications.
Wirkmechanismus
The mechanism of action of 6,7-Dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-ol involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes, such as catechol-O-methyltransferase (COMT), which plays a role in the metabolism of neurotransmitters . By inhibiting COMT, this compound can increase the levels of neurotransmitters in the brain, potentially offering therapeutic benefits for neurological disorders.
Vergleich Mit ähnlichen Verbindungen
6,7-Dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-ol can be compared with other similar compounds, such as 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline and 6,7-Dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline . These compounds share a similar core structure but differ in the presence and position of substituents.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.
Eigenschaften
CAS-Nummer |
109741-33-5 |
|---|---|
Molekularformel |
C12H17NO3 |
Molekulargewicht |
223.27 g/mol |
IUPAC-Name |
6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-ol |
InChI |
InChI=1S/C12H17NO3/c1-13-5-4-8-6-10(15-2)11(16-3)7-9(8)12(13)14/h6-7,12,14H,4-5H2,1-3H3 |
InChI-Schlüssel |
KGFWAYKKADZAGG-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCC2=CC(=C(C=C2C1O)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


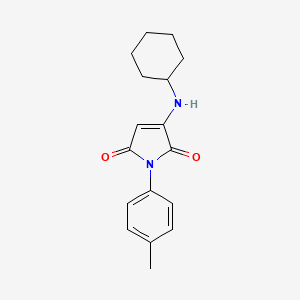
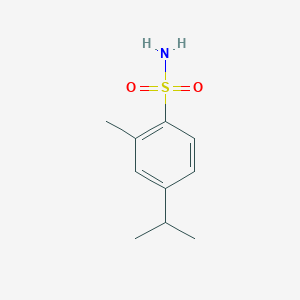
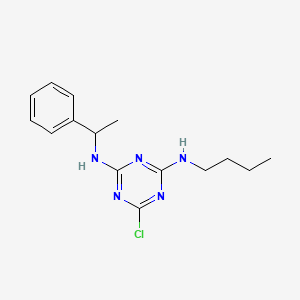
![Pyrrolo[3,4-c]pyrrole-1,4-dione, 2,5-dihydro-3,6-bis(2-methylphenyl)-](/img/structure/B14314731.png)

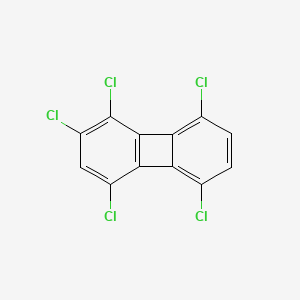
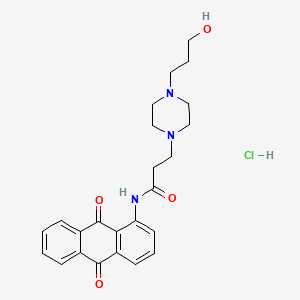
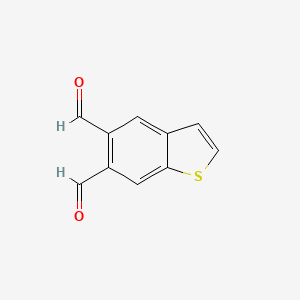

![Benzo[b]thiophene-6,7-dicarboxylic acid, dimethyl ester](/img/structure/B14314781.png)

![2,3-Dimethylpyrido[1,2-a]indole-1,4-dione](/img/structure/B14314796.png)
![2-Methyl-5-oxo-5H-[1]benzopyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B14314803.png)

